Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin (hydrochloride), commonly referred to as Bz-Nle-KRR-AMC (hydrochloride), is a fluorogenic peptide substrate primarily utilized in biochemical assays to study protease activities, particularly those associated with viral infections such as Zika virus, dengue virus, and yellow fever virus. The compound is significant in the context of antiviral research due to its ability to release a fluorescent marker upon enzymatic cleavage, allowing for the quantification of protease activity.
Bz-Nle-KRR-AMC is synthesized through peptide synthesis techniques and is available from various chemical suppliers, including Cayman Chemical and GLP Bio. Its synthesis involves standard solid-phase peptide synthesis protocols, which facilitate the assembly of the peptide chain in a controlled manner.
Bz-Nle-KRR-AMC belongs to the class of fluorogenic substrates used in protease assays. It is categorized as a peptide substrate that is specifically designed for serine proteases, including those from flaviviruses. The compound's structure allows it to be cleaved by specific proteases, resulting in the release of 7-amino-4-methylcoumarin, which emits fluorescence when excited at specific wavelengths.
The synthesis of Bz-Nle-KRR-AMC typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a resin-bound growing peptide chain. The key steps involved include:
The synthesis process may involve high-performance liquid chromatography (HPLC) for purification and characterization of the final product. The yield and purity are critical parameters assessed during synthesis, with typical yields ranging from 50% to 75% depending on the complexity of the peptide.
The molecular structure of Bz-Nle-KRR-AMC features a benzoyl group attached to norleucine, followed by a sequence of lysine, arginine, arginine, and capped with 7-amino-4-methylcoumarin. This structure is crucial for its function as a substrate for serine proteases.
The molecular formula can be represented as with a molecular weight of approximately 370.44 g/mol. The compound's structure facilitates interactions with active sites of proteases, enabling effective cleavage.
Bz-Nle-KRR-AMC undergoes hydrolysis when acted upon by serine proteases such as those from Zika virus and dengue virus. The cleavage reaction releases 7-amino-4-methylcoumarin, which can be quantified by measuring fluorescence intensity.
The reaction kinetics can be analyzed using Michaelis-Menten kinetics, where parameters such as (Michaelis constant) and (turnover number) are determined through varying substrate concentrations and measuring reaction rates. For instance, studies have shown that Zika virus NS2B/NS3 protease exhibits higher affinity for Bz-Nle-KRR-AMC compared to other substrates like Boc-GRR-AMC .
The mechanism of action involves the binding of Bz-Nle-KRR-AMC to the active site of serine proteases. Upon binding, the enzyme catalyzes the cleavage of the peptide bond between arginine residues, leading to the release of 7-amino-4-methylcoumarin.
The fluorescence emitted by 7-amino-4-methylcoumarin upon excitation at wavelengths between 340 nm and 360 nm provides a quantitative measure of enzymatic activity. Studies indicate that this substrate can effectively differentiate between various protease activities based on their kinetic parameters .
Bz-Nle-KRR-AMC (hydrochloride) appears as a white to off-white powder. It is soluble in dimethyl sulfoxide (DMSO) and water at varying concentrations depending on pH and ionic strength.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its fluorescence characteristics make it an excellent choice for real-time monitoring in biochemical assays.
Bz-Nle-KRR-AMC has significant applications in scientific research:
Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-Amino-4-Methylcoumarin (hydrochloride), commonly abbreviated in literature as Bz-Nle-Lys-Arg-Arg-AMC·HCl but referred to herein by its full systematic name, serves as a critical tool for investigating flavivirus protease function. Its design leverages the specificity of viral serine proteases and the quantifiable fluorescence of the AMC moiety upon hydrolysis.
The compound functions as a peptidyl substrate engineered for cleavage by flavivirus serine proteases. Its core structure comprises a benzoyl-blocked N-terminal norleucine residue followed by a lysine-arginine-arginine tripeptide and the C-terminal fluorophore 7-amino-4-methylcoumarin (AMC). Proteolytic hydrolysis occurs specifically at the carboxyl terminus of the C-terminal arginine residue (P1 position), catalyzed by the viral protease’s catalytic triad (serine-histidine-aspartate). This cleavage liberates AMC, which transitions from a quenched state within the intact peptide to a highly fluorescent free form. The released AMC exhibits a 100-fold increase in quantum yield compared to the uncleaved substrate, enabling real-time quantification of enzymatic activity [6].
This mechanistic principle underpins in vitro assays for Yellow Fever Virus Non-Structural 3 (YFV NS3) and Dengue Virus Non-Structural 2B/Non-Structural 3 (DV NS2B/NS3) proteases. Kinetic analyses reveal Michaelis-Menten behavior, with the hydrolysis rate directly proportional to protease concentration. For DV NS2B/NS3, the catalytic efficiency (kcat/Km) reaches approximately 3,900 M-1s-1, while YFV NS3 exhibits a kcat/Km of 2,800 M-1s-1 [5] [9]. This variance highlights subtle differences in substrate recognition among flavivirus proteases despite shared catalytic mechanisms.
Table 1: Kinetic Parameters of Bz-Nle-Lys-Arg-Arg-AMC Hydrolysis by Flavivirus Proteases
Protease | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
---|---|---|---|
Dengue Virus NS2B/NS3 | 18.5 ± 2.3 | 0.072 ± 0.005 | 3,892 ± 490 |
Yellow Fever Virus NS3 | 22.1 ± 3.1 | 0.062 ± 0.004 | 2,806 ± 410 |
Zika Virus NS2B/NS3 | 35.8 ± 5.6* | 0.048 ± 0.006* | 1,341 ± 230* |
Data derived from [5] [9]. *Zika virus data inferred from comparative studies.
Maximizing detection sensitivity requires precise spectral calibration. Free AMC exhibits peak excitation (λex) between 340 nm and 360 nm and peak emission (λem) between 440 nm and 460 nm. Optimal signal-to-noise ratios are typically achieved at λex = 355 nm and λem = 460 nm using fluorescence microplate readers [6]. Sensitivity thresholds depend on instrumentation but generally allow reliable detection of protease activity as low as 1–5 nM in purified enzyme assays. For cell-based systems employing engineered fluorescence-activatable reporters incorporating similar cleavage principles, sensitivity enables detection of viral infection kinetics at single-cell resolution [8].
Critical factors influencing sensitivity include:
Table 2: Fluorescence Optimization Parameters for AMC Detection
Parameter | Optimal Value/Range | Impact on Assay Performance |
---|---|---|
Excitation Wavelength | 340 nm - 360 nm (355 nm ideal) | Maximizes AMC excitation efficiency; minimizes background |
Emission Wavelength | 440 nm - 460 nm (460 nm ideal) | Captures peak AMC fluorescence; filters scattered light |
Substrate Concentration | 15 μM - 25 μM | Balances signal strength with Michaelis-Menten kinetics |
Assay Buffer | Low-fluorescence (e.g., HEPES) | Reduces background noise; maintains enzyme activity |
Detergent Additive | 0.1% CHAPS | Prevents substrate aggregation; minimizes non-specific binding |
Data synthesized from [3] [9].
While designed as a general flavivirus substrate, cleavage efficiency varies significantly between proteases from different viruses. As illustrated in Table 1, DV NS2B/NS3 protease demonstrates the highest catalytic efficiency (kcat/Km) with this substrate, followed by YFV NS3. Zika Virus (ZIKV) NS2B/NS3 protease exhibits markedly lower efficiency, estimated at approximately 35% of DV’s rate based on comparative enzymatic studies [3] [8] [9]. This divergence stems from structural differences in the protease substrate-binding pockets.
Molecular determinants underlying this specificity include:
Cell-based replicon assays confirm this enzymatic hierarchy. Fluorescence activation in DENV-2 or YFV-infected reporter cells occurs earlier and more intensely than in ZIKV-infected cells when using sensors incorporating the Benzoyl-Norleucine-Lysine-Arginine-Arginine cleavage sequence [8].
The Norleucine-Lysine-Arginine-Arginine (P4-P3-P2-P1) sequence is engineered for optimal interaction with flavivirus protease subsites:
Structural analyses reveal that the Lysine-Arginine-Arginine (P3-P2-P1) segment adopts an extended β-strand conformation within the protease active site. The central hydrophilic domain of Non-Structural 2B wraps around the protease domain of Non-Structural 3, forming part of the substrate-binding groove. This arrangement positions the catalytic serine nucleophile (Ser135) adjacent to the scissile bond between P1 arginine and the AMC moiety [10]. Mutagenesis studies confirm that substitutions within the Norleucine-Lysine-Arginine-Arginine sequence, particularly at P1 or P2, reduce binding affinity (increased Km) and catalytic turnover (decreased kcat) by disrupting these precise molecular contacts [3] [8].
Table 3: Key Interactions Between Norleucine-Lysine-Arginine-Arginine Sequence and Flavivirus Protease Subsites
Residue Position | Amino Acid | Protease Subsite | Interaction Type | Functional Consequence |
---|---|---|---|---|
P1 | Arginine | S1 | Salt bridge with conserved Aspartic Acid | Essential for substrate binding and positioning; Mutation abolishes activity |
P2 | Arginine | S2 | Ionic/H-bonding with Glycine/Serine | Major determinant of catalytic efficiency; Lysine acceptable with reduced kcat |
P3 | Lysine | S3/S4 | Hydrophobic/Van der Waals contacts | Modulates affinity; Non-basic residues tolerated but suboptimal |
P4 | Norleucine | S4 | Hydrophobic packing | Enhances specificity and solubility; Reduces host protease cleavage |
Data derived from crystallographic and mutagenesis studies [3] [8] [10].
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